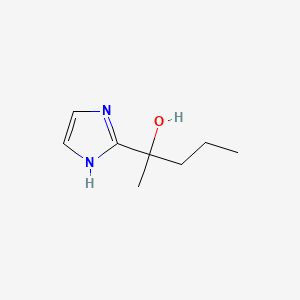
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid” were not found, a method for synthesizing a related compound, “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde”, has been described . This method involves several steps, including the reaction of 2-fluoro acetophenone with a bromination reagent, reaction with malononitrile, cyclization in a hydrogen chloride-ethyl acetate solution, catalytic dechlorination, and hydrogenation reduction .Aplicaciones Científicas De Investigación
Development of Potassium-Competitive Acid Blockers (P-CABs)
This compound is used in the development of a novel and potent potassium-competitive acid blocker (P-CAB). The P-CABs are a new class of drugs used for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer .
Synthesis of Biaryl Amides
The compound is involved in Suzuki cross-coupling reactions, which are used in the synthesis of biaryl amides. Biaryl amides have been found to exhibit muscarinic acetylcholine receptor subtype M1 agonistic activity .
Synthesis of Kinesin Spindle Protein Inhibitors
The compound is also used in the synthesis of kinesin spindle protein inhibitors. Kinesin spindle proteins play a crucial role in mitosis, and their inhibitors are being researched for potential use in cancer treatment .
Preparation of GABA α2/3 Agonists
The compound is used in the preparation of GABA α2/3 agonists. GABA α2/3 agonists are being researched for their potential use in the treatment of anxiety disorders .
Antitumor Activity
Compounds similar to 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid have been isolated from natural sources and investigated for their antitumor properties. This research contributes to the development of new cancer treatments.
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-2-1-3-8(9)10-5-7(6-13-10)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZTLBZFMBSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



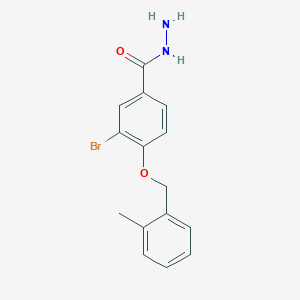






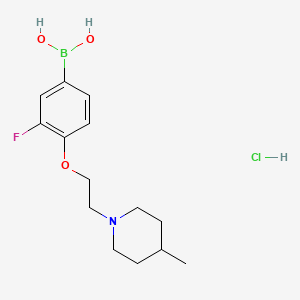
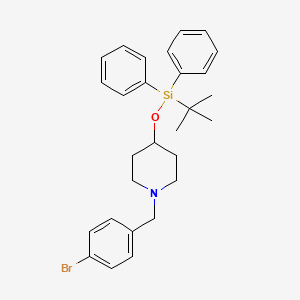

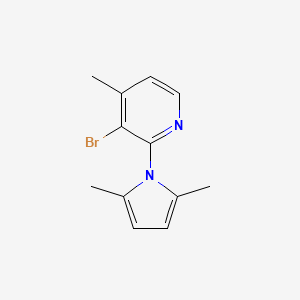
![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

